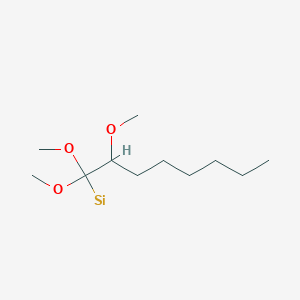

1,1,2-Trimethoxyoctylsilicon

Description

1,1,2-Trimethoxyoctylsilicon (hypothetical structure inferred from nomenclature) is an organosilicon compound characterized by an octyl chain substituted with three methoxy groups attached to a silicon atom. Organosilicon compounds are widely used in surface modification, polymer chemistry, and coatings due to their hydrolytic stability and ability to form covalent bonds with substrates .

Properties

Molecular Formula |

C11H23O3Si |

|---|---|

Molecular Weight |

231.38 g/mol |

InChI |

InChI=1S/C11H23O3Si/c1-5-6-7-8-9-10(12-2)11(15,13-3)14-4/h10H,5-9H2,1-4H3 |

InChI Key |

LBLBQOOCIZETES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(OC)(OC)[Si])OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Synthesis from Silicon Metal and Methanol

A notable method for synthesizing trimethoxy silane derivatives, which can be adapted for 1,1,2-trimethoxyoctylsilicon, involves the reaction of pure silicon metal with methanol under catalytic conditions. According to CN101735257A, the process includes:

- Reacting pure silicon metal with methanol in the presence of a catalyst such as cupric oxide (CuO).

- Using a solvent like phenyl ether, dibenzyl toluene, or dodecylbenzene to facilitate the reaction.

- Conducting the reaction at temperatures ranging from 150 °C to 250 °C under normal pressure.

- Stirring under an inert atmosphere (nitrogen) to prevent oxidation.

- The reaction yields trimethoxy silane with high selectivity (>90%) and silicon utilization (>95%).

- The crude product contains less than 1.5% methanol, indicating efficient conversion.

This method is advantageous due to its high efficiency, low cost, and scalability, making it suitable for industrial preparation of alkoxysilanes including 1,1,2-trimethoxyoctylsilicon analogs.

| Step | Description | Conditions/Notes |

|---|---|---|

| A | Add silicon metal, solvent, catalyst | Cupric oxide catalyst, solvent ratio 2:1 |

| B | Stir and replace air with nitrogen | Inert atmosphere |

| C | Add methanol | Pumped into reactor at 150-250 °C |

| D | Rectify and separate product | Obtain trimethoxy silane with >90% selectivity |

Preparation via Chlorosilane Intermediates and Alkoxylation

Another synthetic strategy involves the preparation of chlorinated alkoxysilanes followed by substitution to introduce the methoxy groups. While direct literature on 1,1,2-trimethoxyoctylsilicon is limited, related compounds such as 2-chloro-1,1,1-trimethoxyethane have been synthesized via:

- Dissolving methyl chloroacetate in an organic solvent (alcohols, ketones, nitriles).

- Cooling the solution to -10 to 0 °C and adding trimethyl orthoformate under stirring.

- Adding concentrated sulfuric acid dropwise at low temperature to catalyze the reaction.

- Heating the mixture to 30-80 °C for 1-3 hours to complete the reaction.

- Vacuum concentration, aqueous alkali treatment, and extraction with ethyl acetate.

- Drying over anhydrous sodium sulfate and vacuum concentration to isolate the product.

This method yields high purity (98.3-98.5%) and excellent yield (91-94%) of trimethoxy-substituted compounds, which can be adapted for silicon-containing analogs by substituting the appropriate silicon precursors.

| Step | Operation | Conditions/Details |

|---|---|---|

| 1 | Dissolve methyl chloroacetate | Organic solvent, cooled to -10 ~ 0 °C |

| 2 | Add trimethyl orthoformate | Stirring, maintain low temperature |

| 3 | Add concentrated sulfuric acid | Dropwise at -10 ~ 0 °C |

| 4 | Heat reaction mixture | 30-80 °C for 1-3 hours |

| 5 | Vacuum concentration and extraction | Alkali aqueous solution, ethyl acetate extraction |

| 6 | Dry and concentrate product | Anhydrous sodium sulfate, vacuum drying |

Analytical and Characterization Data

- Purity of synthesized trimethoxy silane derivatives typically exceeds 90-98% as measured by gas chromatography.

- Nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirms the presence of methoxy groups and alkyl substituents.

- Infrared (IR) spectroscopy identifies Si–O–C stretching vibrations characteristic of alkoxysilanes.

- X-ray crystallography has been used for structural confirmation of related polysilane compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Catalytic synthesis from silicon metal | Silicon metal, methanol, CuO catalyst | 150-250 °C, normal pressure | >90 | >90 | High silicon utilization, scalable |

| Chlorosilane intermediate alkoxylation | Methyl chloroacetate, trimethyl orthoformate, H2SO4 | -10 to 80 °C, acid catalysis | 91-94 | 98+ | Mild conditions, high purity |

| Silicon cluster derivatization | K12Si17 phase, protonation agents | Multi-step, fractional crystallization | Multi-gram scale | N/A | Access to complex silylated clusters |

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethoxyoctylsilicon undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.

-

Hydrolysis: : In the presence of water, 1,1,2-Trimethoxyoctylsilicon hydrolyzes to form silanols and methanol. The hydrolysis reaction can be catalyzed by acids or bases.

[ \text{C8H17Si(OCH3)3} + 3 \text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3 \text{CH3OH} ]

-

Condensation: : The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

[ 2 \text{C8H17Si(OH)3} \rightarrow \text{C8H17Si-O-SiC8H17} + 3 \text{H2O} ]

Common Reagents and Conditions

Common reagents used in the reactions of 1,1,2-Trimethoxyoctylsilicon include water, acids, bases, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 1,1,2-Trimethoxyoctylsilicon include silanols, methanol, and polymeric siloxanes. These products are crucial for its applications in surface modification and coupling.

Scientific Research Applications

While "1,1,2-Trimethoxyoctylsilicon" is not found in the search results, some information can be provided regarding similar compounds and related applications based on the provided search results.

Note: The search results do not contain information about the compound "1,1,2-Trimethoxyoctylsilicon." Therefore, the following information pertains to similar compounds like trimethyl(octyl)silane and related silanes.

Scientific Research Applications

Silane compounds, including trimethyl(octyl)silane (TMOS), have varied applications in scientific research due to their hydrophobic properties and ability to modify surfaces.

Trimethyl(octyl)silane Applications:

- Surface Modification: TMOS is used as a hydrophobic agent to modify surfaces.

- Organic Synthesis: It serves as a reagent in organic synthesis.

- Functionalization of Biomolecules: TMOS is employed to improve the stability and interaction of biomolecules.

- Coatings, Adhesives, and Sealants: It's applied in the production of these materials to impart water-repellent properties.

- Medical Devices: TMOS can create hydrophobic coatings on medical devices, improving biocompatibility and reducing protein adsorption.

- Tissue Engineering: TMOS facilitates the development of scaffolds that promote cell growth and tissue regeneration.

- Antimicrobial Surfaces: It can be incorporated into coatings that exhibit antimicrobial properties.

Biological Interactions of Trimethyl(octyl)silane:

- Cell Adhesion: TMOS-modified surfaces enhance cell adhesion, providing a favorable environment for cell attachment.

- Cell Proliferation: TMOS can promote cell proliferation, which is crucial for tissue engineering applications.

- Gene Expression: The hydrophobic characteristics of TMOS may influence cell signaling pathways, potentially altering gene expression related to growth and differentiation.

Case Studies

Several studies have investigated the biological activity of TMOS:

- Surface Modification Studies: Surfaces treated with TMOS showed increased hydrophobicity and enhanced adhesion of fibroblast cells, suggesting its potential in improving the integration of implants with surrounding tissues.

- Antimicrobial Activity: Silane-phosphonium coatings derived from TMOS showed significant antibacterial effects against common pathogens. The coatings exhibited durability and maintained their antimicrobial properties over time.

- Cell Proliferation Effects: In vitro studies indicated that cells cultured on TMOS-modified surfaces exhibited higher proliferation rates compared to those on untreated surfaces. This effect was attributed to enhanced surface interactions facilitating better nutrient uptake.

Additional Silane Applications

Mechanism of Action

The mechanism of action of 1,1,2-Trimethoxyoctylsilicon involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion and hydrophobic properties of the materials to which the compound is applied.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Substituents : The octyl chain in 1,1,2-Trimethoxyoctylsilicon likely enhances its hydrophobicity compared to Trimethoxysilane (C₃ chain) . However, the perfluorinated analog in exhibits superior chemical resistance due to fluorine’s electronegativity.

- Reactivity : Trimethoxysilane’s Si–H bond (CAS 2487-90-3) makes it highly reactive in hydrolysis and condensation reactions, whereas 1,1,2-Trimethoxyoctylsilicon’s longer alkyl chain may slow hydrolysis, favoring controlled crosslinking .

Research Findings and Gaps

- Hydrolytic Stability: Perfluorinated silanes resist hydrolysis better than non-fluorinated analogs, but their environmental persistence raises ecological concerns .

- Synthetic Feasibility : The octyl chain in 1,1,2-Trimethoxyoctylsilicon may complicate synthesis compared to Trimethoxysilane, requiring optimized catalysts .

Biological Activity

1,1,2-Trimethoxyoctylsilicon is a silane compound that has garnered interest in various fields, particularly in materials science and biochemistry. Its unique structure allows for multiple applications, including as a coupling agent and a modifier for polymers and surfaces. This article reviews the biological activity of 1,1,2-Trimethoxyoctylsilicon, focusing on its interactions with biological systems, toxicity assessments, and potential applications.

Chemical Structure

The chemical formula for 1,1,2-Trimethoxyoctylsilicon is represented as . The compound consists of an octyl chain attached to a silicon atom that is further bonded to three methoxy groups. This structure imparts hydrophobic properties to the compound, influencing its biological interactions.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of silane compounds. Research indicates that exposure to silanes can lead to varying degrees of toxicity based on concentration and exposure duration. For instance, studies involving related silanes have shown that high concentrations can result in pulmonary toxicity in animal models.

A notable study reported the lethal concentration (LC50) values for Trimethoxycaprylylsilane (a related compound) in Wistar rats as follows:

These findings suggest that while lower concentrations may be tolerated, higher doses could pose significant risks.

Interaction with Biological Systems

The interaction of 1,1,2-Trimethoxyoctylsilicon with biological systems can be characterized by its hydrophobic nature. This property allows it to modify surfaces and materials used in biomedical applications. For example:

- Surface Modification : The compound has been used to enhance the hydrophobicity of various substrates, which can influence protein adsorption and cell attachment.

- Biocompatibility : Preliminary studies indicate that silane-modified surfaces can support cell growth while minimizing nonspecific protein adsorption .

Case Study 1: Silane Modification in Biomedical Devices

A study investigated the use of 1,1,2-Trimethoxyoctylsilicon in modifying the surface of biomedical devices. The results showed improved biocompatibility and reduced bacterial adhesion compared to unmodified surfaces. The modified surfaces exhibited:

- Reduced Hydrophilicity : This property decreased water absorption and improved the longevity of the devices.

- Enhanced Cell Adhesion : Increased surface roughness led to better adhesion and proliferation of fibroblast cells .

Case Study 2: Environmental Impact Assessment

Another case study focused on the environmental implications of using silanes like 1,1,2-Trimethoxyoctylsilicon in industrial applications. The study highlighted:

- Degradation Pathways : Understanding how these compounds degrade in environmental settings is crucial for assessing their long-term ecological impact.

- Toxicity to Aquatic Life : Research indicated potential toxicity to aquatic organisms at high concentrations, necessitating careful regulation in industrial usage .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.